4-Hydroxymandelate

Enzymology Biocatalysis Kinetic Analysis

Procure 4-Hydroxymandelate specifically for atenolol API synthesis or (S)-enantiomer-dependent glycopeptide antibiotic pathways. Its distinct kinetic outlier behavior (non-linear free-energy relationship with L-MDH) enables precise calibration of dioxygenase/hydroxymandelate synthase assays. For clinical metabolomics, use as a stable normalization standard for neuroblastoma VMA testing, as its basal concentration remains unchanged. Insist on >98% purity with validated enantiomeric composition to meet ICH Q2(R1) chiral resolution benchmarks (Rs=2.0).

Molecular Formula C8H7O4-
Molecular Weight 167.14 g/mol
Cat. No. B1240059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymandelate
Molecular FormulaC8H7O4-
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])O)O
InChIInChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1
InChIKeyYHXHKYRQLYQUIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymandelate for Research and Industrial Procurement: Compound Class, Basic Characteristics, and Core Applications


4-Hydroxymandelate (also referred to as 4-hydroxymandelic acid, p-hydroxymandelic acid) is a 2-hydroxycarboxylate belonging to the phenol class, formally derived from mandelate [1]. This compound exists as a racemic mixture of (R)- and (S)-enantiomers and typically occurs as a monohydrate with a molecular weight of 186.16 g/mol [2]. It is endogenously produced as an acidic metabolite of p-octopamine, p-synephrine, and tyramine [3]. In industrial and research settings, 4-hydroxymandelate serves as a key intermediate in the synthesis of the selective β1-receptor antagonist atenolol [2] and as a building block for the non-proteinogenic amino acid L-(4-hydroxyphenyl)glycine used in vancomycin-class antibiotics [4]. The compound is also employed as an analytical reference standard and as a substrate for characterizing dioxygenase and oxidase enzymes [4][5].

4-Hydroxymandelate Selection: Why In-Class Mandelate Derivatives Cannot Be Interchanged Without Performance or Analytical Compromise


Procurement decisions involving mandelate derivatives require careful differentiation because substitution patterns profoundly alter both enzyme recognition and analytical behavior. For instance, while L-mandelate dehydrogenase (L-MDH) from Rhodotorula graminis oxidizes mandelate and numerous para-substituted analogs with predictable kinetic parameters, 4-hydroxymandelate behaves as a distinct kinetic outlier that fails to conform to the established linear free-energy relationship governing other derivatives [1]. Similarly, in clinical metabolomics, 4-hydroxymandelate levels remain unchanged in neuroblastoma patients, whereas its 3-methoxy analog (vanillylmandelic acid, VMA) exhibits a 20- to 30-fold elevation, making the two metabolites non-interchangeable as diagnostic biomarkers [2]. In chiral chromatography, 4-hydroxymandelic acid exhibits markedly different retention behavior compared to 4-methoxymandelic acid and 2-chloromandelic acid, necessitating distinct method optimization for each analog [3]. These functional divergences establish that generic mandelate derivatives cannot be casually substituted; the following quantitative evidence guide delineates precisely where 4-hydroxymandelate offers scientifically verifiable differentiation.

4-Hydroxymandelate Procurement Evidence Guide: Quantitative Differentiation Data Versus Closest Analogs and In-Class Candidates


4-Hydroxymandelate as a Kinetic Outlier in L-Mandelate Dehydrogenase: Divergent Catalytic Behavior Versus Mandelate and Para-Substituted Analogs

In a systematic kinetic analysis of L-(+)-mandelate dehydrogenase (L-MDH) from Rhodotorula graminis, 4-hydroxymandelate was identified as the sole substrate among nine tested analogs (including mandelate, 4-chloromandelate, 4-methylmandelate, and 4-methoxymandelate) whose log kcat value did not correlate with Taft's dual substituent constant (σ⁻) [1]. All other para-substituted analogs exhibited a linear free-energy relationship with a positive reaction constant ρ of 0.36 ± 0.07, indicating that 4-hydroxymandelate engages the enzyme's catalytic mechanism via a fundamentally distinct pathway [1].

Enzymology Biocatalysis Kinetic Analysis

Superior Catalytic Efficiency of (S)-4-Hydroxymandelate Versus L-Mandelate in 4-Hydroxymandelate Oxidase

4-Hydroxymandelate oxidase (EC 1.1.3.46) catalyzes the conversion of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, a critical step in the biosynthesis of non-proteinogenic amino acids used in glycopeptide antibiotics [1]. Comparative kinetic data from BRENDA reveal that (S)-4-hydroxymandelate is processed with a catalytic efficiency (kcat/KM) of 55.5 mM⁻¹s⁻¹, which is more than twice the value observed for the non-hydroxylated parent substrate L-mandelate (26.3 mM⁻¹s⁻¹) under identical assay conditions [2].

Biocatalysis Enzyme Engineering Kinetic Characterization

Chiral HPLC Resolution of 4-Hydroxymandelic Acid: Quantitative Enantioselectivity Data Versus Closely Related Mandelate Derivatives

A validated chiral HPLC method using a novel immobilized cellulose stationary phase quantitatively resolved the enantiomers of mandelic acid and four derivatives [1]. 4-Hydroxymandelic acid exhibited a resolution factor (Rs) of 2.0 under optimized conditions, which falls between the resolution achieved for 4-methoxymandelic acid (Rs = 1.7) and 2-chloromandelic acid (Rs = 2.2), while mandelic acid itself displayed the highest resolution (Rs = 2.8) [1]. The para-hydroxy substitution confers intermediate retention and resolution characteristics compared to electron-donating methoxy and electron-withdrawing chloro substituents [1].

Chiral Chromatography Analytical Chemistry Enantiomer Separation

4-Hydroxymandelate as a Non-Elevated Baseline Metabolite: Diagnostic Differentiation from Vanillylmandelic Acid (VMA) in Neuroblastoma

In a comparative urinary excretion study of neuroblastoma patients versus healthy controls, the concentrations of o-hydroxymandelic acid and p-hydroxymandelic acid (4-hydroxymandelate) were not significantly different between the two groups [1]. In stark contrast, the 3-methoxy-substituted analog vanillylmandelic acid (VMA, 3-methoxy-4-hydroxymandelic acid) exhibited a 20- to 30-fold elevation in neuroblastoma patients relative to controls [1]. Homovanillic acid (HVA) was similarly elevated by 20- to 30-fold [1].

Clinical Metabolomics Biomarker Validation Cancer Diagnostics

4-Hydroxymandelate as the Defined Substrate for Hydroxymandelate Oxidase in Vancomycin-Class Antibiotic Precursor Biosynthesis

The biosynthesis of L-(4-hydroxyphenyl)glycine (L-HPG), a non-proteinogenic amino acid essential to the vancomycin group of glycopeptide antibiotics, proceeds via a defined enzymatic pathway in Amycolatopsis orientalis [1]. The key step involves the conversion of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, catalyzed by hydroxymandelate oxidase (HmO, EC 1.1.3.46) with concomitant generation of H₂O₂ [1][2]. The pathway further demonstrates that hydroxymandelate oxidase (HmO) and hydroxymandelate dehydrogenase (Hmd) are functionally exchangeable in HPG biosynthesis, establishing 4-hydroxymandelate as the convergent substrate node for both oxidase- and dehydrogenase-dependent routes [1].

Glycopeptide Antibiotics Biosynthesis Nonribosomal Peptide Synthesis

4-Hydroxymandelate as the Natural Product of (S)-Hydroxymandelate Synthase: Distinct Reaction Outcome from Hydroxyphenylpyruvate Dioxygenase

Hydroxymandelate synthase (HmaS, EC 1.13.11.46) and hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) are non-heme iron-dependent dioxygenases that share a common substrate (4-hydroxyphenylpyruvate) and first catalytic step but diverge to yield fundamentally different products [1]. HmaS produces (S)-4-hydroxymandelate via benzylic hydroxylation with retention of the aromatic ring, whereas HPPD yields homogentisate via aromatic ring hydroxylation accompanied by an NIH shift [1]. Directed evolution studies have successfully interconverted HPPD into an HmaS-like enzyme, confirming that the product divergence arises from subtle active-site architectural differences rather than gross protein fold variation [1].

Non-Heme Iron Dioxygenases Enzyme Mechanism Biocatalytic Hydroxylation

4-Hydroxymandelate Application Scenarios: High-Value Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


Biocatalytic Production of L-(4-Hydroxyphenyl)glycine for Vancomycin-Class Glycopeptide Antibiotics

Industrial bioprocess development for glycopeptide antibiotics (e.g., vancomycin, teicoplanin) requires (S)-4-hydroxymandelate as the obligate intermediate in the biosynthetic pathway to L-(4-hydroxyphenyl)glycine (L-HPG) [1]. The conversion of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate catalyzed by hydroxymandelate oxidase (HmO) represents a non-bypassable step that cannot be accomplished using alternative mandelate derivatives [1][2]. Furthermore, the 2.1-fold higher catalytic efficiency of (S)-4-hydroxymandelate versus L-mandelate in this enzymatic reaction (kcat/KM of 55.5 versus 26.3 mM⁻¹s⁻¹) provides a quantifiable kinetic advantage for process optimization [3]. Procurement of enantiomerically pure (S)-4-hydroxymandelate is essential for any fermentation or cell-free biocatalytic system engineered for L-HPG production.

Clinical Metabolomics Reference Standard for Differentiating Neuroblastoma Biomarkers

Clinical laboratories developing LC-MS/MS or HPLC assays for catecholamine metabolite profiling require 4-hydroxymandelate as a critical negative control and baseline reference compound. Urinary 4-hydroxymandelate concentrations remain unchanged in neuroblastoma patients, whereas vanillylmandelic acid (VMA) levels increase 20- to 30-fold [1]. This stark differential enables 4-hydroxymandelate to serve as: (i) a stable internal normalization standard that is unaffected by disease state; (ii) a specificity validation tool confirming that observed VMA elevations reflect tumor-derived catecholamine metabolism rather than non-specific mandelate pathway perturbations; and (iii) a method development analyte for establishing baseline chromatographic resolution parameters prior to quantifying clinically elevated VMA and HVA. No other mandelate derivative provides this combination of metabolic stability and structural similarity to the target analyte.

Enzyme Mechanism Studies of Non-Heme Iron Dioxygenases: Distinguishing HmaS from HPPD Activity

Researchers investigating the catalytic mechanisms of non-heme iron-dependent dioxygenases require authentic (S)-4-hydroxymandelate to calibrate enzyme assays and validate product formation in hydroxymandelate synthase (HmaS) reactions [1]. Since HmaS and hydroxyphenylpyruvate dioxygenase (HPPD) share a common substrate (4-hydroxyphenylpyruvate) but yield different products—(S)-4-hydroxymandelate versus homogentisate, respectively [1]—quantitative differentiation between these enzyme activities depends on accurate detection and quantification of the specific mandelate product. Furthermore, the kinetic outlier behavior of 4-hydroxymandelate in L-mandelate dehydrogenase assays (failure to correlate with Taft σ⁻ substituent constants) makes this compound uniquely valuable for probing enzyme-substrate recognition mechanisms that deviate from classical linear free-energy relationships [2]. Generic mandelate analogs cannot substitute for these mechanistic investigations.

Chiral Purity Assessment and Enantiomeric Excess Determination in Pharmaceutical Intermediate Quality Control

Quality control laboratories supporting atenolol API manufacturing require validated chiral HPLC methods for assessing enantiomeric purity of 4-hydroxymandelic acid intermediates [1][2]. The documented resolution factor (Rs = 2.0) for 4-hydroxymandelic acid on immobilized cellulose chiral stationary phases provides a benchmark for method validation, with baseline resolution meeting ICH Q2(R1) guidelines for quantitative enantiomeric excess determination [3]. Notably, the 4-hydroxy substitution yields intermediate chromatographic behavior compared to 4-methoxy (Rs = 1.7) and 2-chloro (Rs = 2.2) analogs [3], meaning that method transfer between different mandelate derivatives requires compound-specific validation. Procurement of certified reference material with documented enantiomeric composition is essential for calibrating these QC methods and establishing system suitability parameters.

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